molecular formula C18H22N4O2 B15187277 N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide CAS No. 134341-00-7

N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide

Cat. No.: B15187277
CAS No.: 134341-00-7
M. Wt: 326.4 g/mol
InChI Key: QVYTZNJFBAFOCF-UHFFFAOYSA-N
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Description

N’-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and a carbohydrazide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the pyridine ring and the carbohydrazide group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

N’-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide is unique due to its specific combination of a quinoline core, a pyridine ring, and a carbohydrazide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

134341-00-7

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide

InChI

InChI=1S/C18H22N4O2/c1-13-15(12-14-8-4-5-9-16(14)19-13)17(23)20-21-18(2,24)22-10-6-3-7-11-22/h4-6,8-10,12,21,24H,3,7,11H2,1-2H3,(H,20,23)

InChI Key

QVYTZNJFBAFOCF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)NNC(C)(N3CCCC=C3)O

Origin of Product

United States

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